molecular formula C17H23N3O2S B2907563 3-(1-methyl-1H-pyrazol-4-yl)-1-(phenethylsulfonyl)piperidine CAS No. 2320851-76-9

3-(1-methyl-1H-pyrazol-4-yl)-1-(phenethylsulfonyl)piperidine

Cat. No.: B2907563
CAS No.: 2320851-76-9
M. Wt: 333.45
InChI Key: UDQMIHDJYUNTCY-UHFFFAOYSA-N
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Description

3-(1-Methyl-1H-pyrazol-4-yl)-1-(phenethylsulfonyl)piperidine is a complex organic compound characterized by its unique structure, which includes a piperidine ring, a phenethylsulfonyl group, and a 1-methyl-1H-pyrazol-4-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-methyl-1H-pyrazol-4-yl)-1-(phenethylsulfonyl)piperidine typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization with the phenethylsulfonyl group and the 1-methyl-1H-pyrazol-4-yl moiety. Common synthetic routes include:

  • Piperidine Synthesis: Piperidine can be synthesized through the hydrogenation of pyridine or by the reduction of pyridine derivatives.

  • Phenethylsulfonyl Group Introduction: The phenethylsulfonyl group can be introduced using phenethyl alcohol and a suitable sulfonylating agent, such as chlorosulfonic acid.

  • 1-Methyl-1H-pyrazol-4-yl Moiety Addition: The 1-methyl-1H-pyrazol-4-yl moiety can be added through a nucleophilic substitution reaction involving a suitable pyrazole derivative and a methylating agent.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 3-(1-Methyl-1H-pyrazol-4-yl)-1-(phenethylsulfonyl)piperidine can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and acetic acid (CH3COOH).

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and tetrahydrofuran (THF).

  • Substitution: Amines, alcohols, and suitable solvents such as dichloromethane (CH2Cl2) or dimethylformamide (DMF).

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, depending on the specific conditions and reagents used.

  • Reduction Products: Reduced forms of the compound, which may include alcohols or amines.

  • Substitution Products: Substituted derivatives with different functional groups attached to the piperidine ring.

Scientific Research Applications

3-(1-Methyl-1H-pyrazol-4-yl)-1-(phenethylsulfonyl)piperidine has several scientific research applications, including:

  • Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: Explored for its therapeutic potential in treating various diseases, such as inflammation, pain, and neurological disorders.

  • Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism by which 3-(1-methyl-1H-pyrazol-4-yl)-1-(phenethylsulfonyl)piperidine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects. The exact mechanism of action can vary depending on the specific application and target.

Comparison with Similar Compounds

3-(1-Methyl-1H-pyrazol-4-yl)-1-(phenethylsulfonyl)piperidine can be compared with other similar compounds, such as:

  • 3-(1-Methyl-1H-pyrazol-4-yl)propan-1-ol: Similar structure but lacks the piperidine ring.

  • N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine: Similar core structure but different functional groups.

  • 1-(3-Methyl-1H-pyrazol-4-yl)ethanone: Similar pyrazole moiety but different overall structure.

Uniqueness: The uniqueness of this compound lies in its combination of the piperidine ring, phenethylsulfonyl group, and 1-methyl-1H-pyrazol-4-yl moiety, which provides distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

3-(1-methylpyrazol-4-yl)-1-(2-phenylethylsulfonyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2S/c1-19-13-17(12-18-19)16-8-5-10-20(14-16)23(21,22)11-9-15-6-3-2-4-7-15/h2-4,6-7,12-13,16H,5,8-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDQMIHDJYUNTCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CCCN(C2)S(=O)(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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